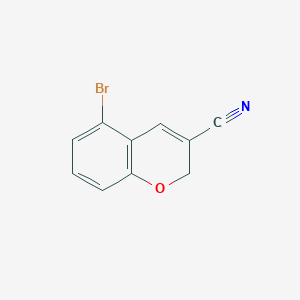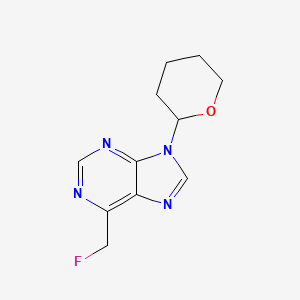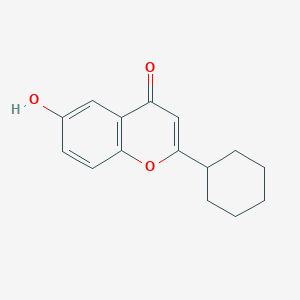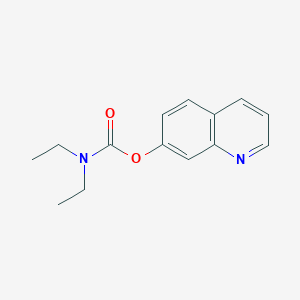
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals
Preparation Methods
The synthesis of 2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine with 1-methylpiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. After the reaction, the product is purified using techniques such as silica gel chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while reduction may produce a more saturated compound .
Scientific Research Applications
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride can be compared with other piperidine derivatives, such as:
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
3-(1-Methylpiperidin-2-yl)pyridine: Another related compound with variations in the position of the piperidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Properties
CAS No. |
882864-94-0 |
|---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
2-methoxy-5-(1-methylpiperidin-3-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-14-7-3-4-11(9-14)10-5-6-12(15-2)13-8-10;/h5-6,8,11H,3-4,7,9H2,1-2H3;1H |
InChI Key |
ZUWRGJWEYRRQRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CN=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


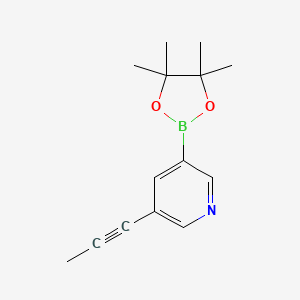
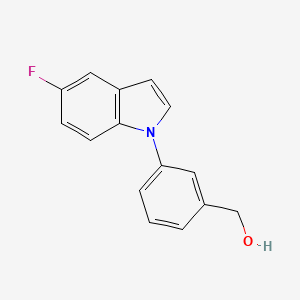
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)

